
2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid
Descripción general
Descripción
“2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid” is a new fluorescence chemosensor . It has been synthesized and applied for the facile detection of physiological phosphates . Due to its aggregation-induced emission (AIE) character, the emission can be turned on after label-free interaction with polyethyleneimine (PEI) .
Molecular Structure Analysis
The molecular formula of “2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid” is C28H22O3 . The exact molecular structure is not provided in the search results.Aplicaciones Científicas De Investigación
Fluorescent Probing for Physiological Phosphates
TPE-COOH has been utilized as a fluorescent chemosensor for the detection of physiological phosphates . This application is crucial in biological events such as genetic information transfer, DNA replication, metabolism, and bioenergetics. The compound’s aggregation-induced emission (AIE) characteristic allows for the facile detection of nucleotides phosphates, which is significant for disease diagnosis and understanding metabolic processes.
Fabrication of AIEgen-Based Fluorescent Nanomaterials
The compound serves as a building block for AIEgen-based fluorescent nanomaterials . These materials exhibit enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications such as in vitro/in vivo imaging, cell tracing, photodynamic therapy, and drug delivery.
Two-Photon Fluorescence Microscopy
TPE-COOH has been incorporated into nanoparticles that are capable of nucleus permeability and cytoplasm staining towards tumor cells . This application provides a promising method for fast and bright fluorescence imaging and bio-molecule/drug delivery to cell nuclei.
Anti-Inflammatory Agents Design
Phenoxy acetic acid derivatives, including TPE-COOH, have been explored for their potential as selective COX-2 inhibitors . These compounds mark a new phase in anti-inflammatory treatment, aiming to provide significant effectiveness while reducing negative side effects.
Sensor Array for Analyte Discrimination
TPE-COOH can be part of a sensor array that mimics the mammalian olfactory system . It generates composite responses based on cross-responsive sensing elements, which can be differentiated using chemometric methods. This is particularly useful for the discrimination of complex mixtures in various samples.
Study of Aggregation-Induced Emission (AIE) Phenomenon
The compound is also used in the study of the AIE phenomenon itself, providing insights into the molecular design of new AIEgens and understanding the mechanisms behind AIE . This research has implications for the development of new materials with desired luminescent properties.
Mecanismo De Acción
Target of Action
The primary target of 2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid are physiological phosphates . These phosphates play fundamental roles in biological events such as genetic information transfer, DNA replication, metabolism, and bioenergetics .
Mode of Action
The compound interacts with its targets through a process known as aggregation-induced emission (AIE) . The emission can be turned on after label-free interaction with polyethyleneimine (PEI). When the physiological phosphates are introduced to the system, the AIEgens/PEI complex dissociates due to stronger electrostatic interaction between PEI and phosphates, resulting in significant fluorescence quenching of AIEgens .
Biochemical Pathways
The affected biochemical pathways involve the interaction of the compound with physiological phosphates like cytidine-5’-diphosphate disodium salt (CDP), adenosine-5 (ADP), sodium pyrophosphate (PPi), and guanosine-5’-diphosphate disodium salt (GDP) . These phosphates have different interactions with PEI, and thus, the fluorescence quenching effect is distinct for each phosphate .
Result of Action
The result of the compound’s action is the significant fluorescence quenching of AIEgens . This effect is distinct for different physiological phosphates, allowing for the facile detection of these phosphates .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, in a Tris buffer (0.01M,pH8.0), the carboxyl groups of AIEgens are prone to give protons and be negatively charged, allowing them to easily combine with positively charged PEI through electrostatic interaction . This leads to the aggregation of AIEgens . .
Propiedades
IUPAC Name |
2-[4-(1,2,2-triphenylethenyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O3/c29-26(30)20-31-25-18-16-24(17-19-25)28(23-14-8-3-9-15-23)27(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-19H,20H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFIMUDMXZWRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




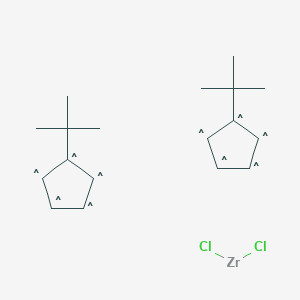
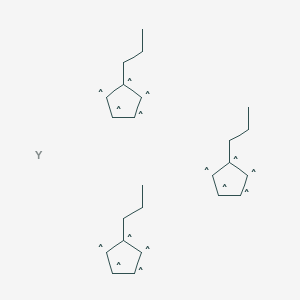
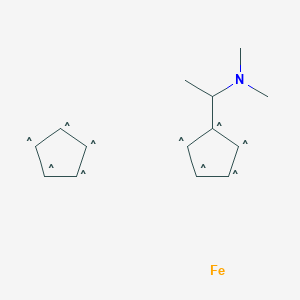
![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)
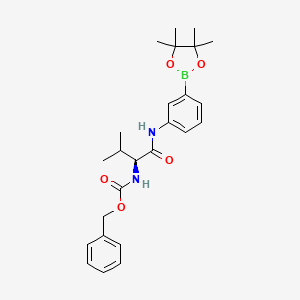
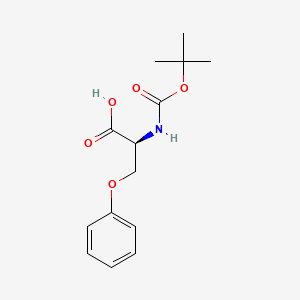
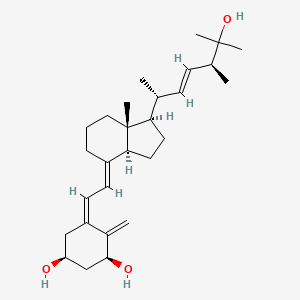

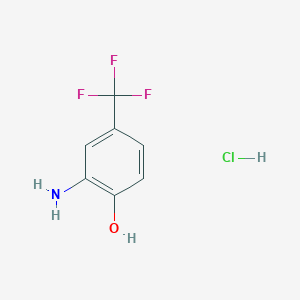
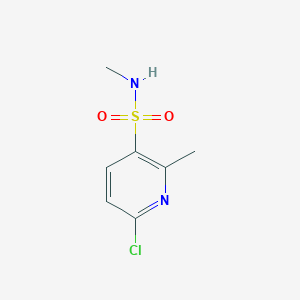
![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)

